molecular formula C18H18N4O4S B2373188 6-ethyl-1,3-dimethyl-5-{[(4-nitrophenyl)methyl]sulfanyl}-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione CAS No. 946308-08-3

6-ethyl-1,3-dimethyl-5-{[(4-nitrophenyl)methyl]sulfanyl}-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione

Cat. No.: B2373188
CAS No.: 946308-08-3
M. Wt: 386.43
InChI Key: NPXZMRLWVLMJJZ-UHFFFAOYSA-N
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Description

6-ethyl-1,3-dimethyl-5-{[(4-nitrophenyl)methyl]sulfanyl}-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione is a complex organic compound with the molecular formula C18H18N4O4S. This compound belongs to the class of pyrido[2,3-d]pyrimidines, which are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-1,3-dimethyl-5-{[(4-nitrophenyl)methyl]sulfanyl}-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione typically involves the condensation of 5-acetyl-6-amino-4-methylsulfanyl-2-phenylpyrimidine with appropriate reagents. One common method includes heating the starting material with methanol sodium (MeONa) at reflux in butanol (BuOH), leading to the formation of pyrido[2,3-d]pyrimidin-5-ones or pyrido[2,3-d]pyrimidin-7-ones depending on the nature of the acyl group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-ethyl-1,3-dimethyl-5-{[(4-nitrophenyl)methyl]sulfanyl}-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione undergoes several types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to sulfoxide or sulfone using oxidizing agents like m-chloroperbenzoic acid.

    Substitution: The methylsulfanyl group can be substituted with other groups, such as benzylamine (BnNH2), after prior oxidation.

Common Reagents and Conditions

    Oxidizing Agents: m-Chloroperbenzoic acid for oxidation reactions.

    Substituting Agents: Benzylamine for substitution reactions.

Major Products

    Oxidation Products: Sulfoxide or sulfone derivatives.

    Substitution Products: Compounds with substituted benzylamine groups.

Scientific Research Applications

6-ethyl-1,3-dimethyl-5-{[(4-nitrophenyl)methyl]sulfanyl}-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing other complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antiproliferative, antimicrobial, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including as inhibitors of phosphatidylinositol 3-kinase (PI3K) and protein tyrosine kinases.

Mechanism of Action

The mechanism of action of 6-ethyl-1,3-dimethyl-5-{[(4-nitrophenyl)methyl]sulfanyl}-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. For example, derivatives of this compound have been identified as inhibitors of phosphatidylinositol 3-kinase (PI3K) and protein tyrosine kinases, which play crucial roles in cell signaling and proliferation . By inhibiting these enzymes, the compound can interfere with cellular processes such as DNA synthesis and repair, leading to antiproliferative effects .

Comparison with Similar Compounds

Similar Compounds

    Pyrido[2,3-d]pyrimidin-5-ones: Known for their antiproliferative and antimicrobial activities.

    Pyrido[2,3-d]pyrimidin-7-ones: Act as inhibitors of protein tyrosine kinases and cyclin-dependent kinases.

    Pyrano[2,3-d]pyrimidine-2,4-dione derivatives: Investigated as PARP-1 inhibitors with potential antitumor activity.

Uniqueness

6-ethyl-1,3-dimethyl-5-{[(4-nitrophenyl)methyl]sulfanyl}-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione is unique due to its specific structural features, such as the presence of the nitrophenylmethylsulfanyl group, which may contribute to its distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

6-ethyl-1,3-dimethyl-5-[(4-nitrophenyl)methylsulfanyl]pyrido[2,3-d]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O4S/c1-4-12-9-19-16-14(17(23)21(3)18(24)20(16)2)15(12)27-10-11-5-7-13(8-6-11)22(25)26/h5-9H,4,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPXZMRLWVLMJJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C2C(=C1SCC3=CC=C(C=C3)[N+](=O)[O-])C(=O)N(C(=O)N2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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